2-Methoxy-4-nitrophenol

Description

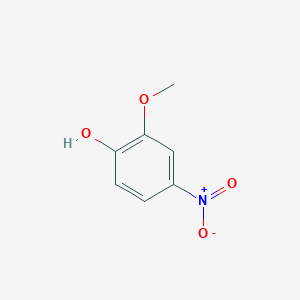

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLVFLOBTPURLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062935 | |

| Record name | Phenol, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-56-7 | |

| Record name | 2-Methoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ITO2N6UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Methoxy-4-nitrophenol (also known as 4-Nitroguaiacol). This compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

Chemical Structure and Identification

This compound is an organic compound belonging to the class of nitrophenols.[1] Its structure features a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.[1] This substitution pattern imparts unique chemical reactivity to the molecule.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3] |

| CAS Number | 3251-56-7[1][3][4][5] |

| Molecular Formula | C₇H₇NO₄[1][3][4] |

| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[3][4] |

| InChI | InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3[3] |

| InChIKey | IZLVFLOBTPURLP-UHFFFAOYSA-N[3] |

| Synonyms | 4-Nitroguaiacol, Phenol, 2-methoxy-4-nitro-, o-Methoxy-p-nitrophenol, 4-Hydroxy-3-methoxynitrobenzene[1][3][4][5] |

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid or powder.[1][2][5][6] It is characterized by its insolubility in water but shows slight solubility in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 169.13 g/mol [3] |

| Melting Point | 99-104 °C[4][5][7] |

| Boiling Point | 335.2 °C at 760 mmHg[4][5] |

| Density | 1.367 g/cm³[4][5] |

| pKa | 7.05 ± 0.22 (Predicted)[2][4] |

| LogP | 1.83[4] |

| Flash Point | 156.5 °C[4][5] |

| Vapor Pressure | 6.26 x 10⁻⁵ mmHg at 25°C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Description |

|---|---|

| ¹H NMR | Spectral data is available on public databases such as SpectraBase.[4] |

| ¹³C NMR | In CDCl₃ solvent, the spectrum shows characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbons attached to the nitro and hydroxyl groups.[8] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and C-O stretches of the ether and phenol. |

| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound.[3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis

A common method for the synthesis of this compound is the nitration of guaiacol (B22219) (2-methoxyphenol). While a specific detailed protocol is found in the literature, a general procedure is outlined below.[6][7]

General Protocol for Nitration of Guaiacol:

-

Dissolution: Dissolve guaiacol in a suitable solvent, such as glacial acetic acid, in a reaction flask.

-

Cooling: Cool the solution in an ice bath to maintain a low temperature during the exothermic nitration reaction.

-

Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully controlled to prevent over-nitration and side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[9]

-

Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash with cold water to remove residual acids.

Purification

The crude this compound can be purified by recrystallization.

Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantitative analysis of this compound. The following is a representative protocol based on methods for similar nitrophenols.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M citrate (B86180) buffer, pH 6.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Column Temperature: Ambient or controlled (e.g., 45 °C).

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

-

Sample Extraction: For samples in a complex matrix, a solid-phase extraction (SPE) may be necessary to remove interferences.

Quantification:

-

Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis.

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Potential Biological Pathways

While this compound is primarily used as a chemical intermediate, its structural similarity to other nitrophenols suggests potential involvement in biological pathways, particularly biodegradation. For instance, various microorganisms have been shown to degrade 4-nitrophenol. A putative biodegradation pathway for this compound can be proposed based on these known pathways.

The degradation is likely initiated by enzymatic action, such as that from a monooxygenase, leading to the formation of intermediates that can enter central metabolic pathways. One possible route involves the initial removal of the nitro group or hydroxylation of the aromatic ring.

Below is a proposed biodegradation pathway for this compound.

Caption: A proposed microbial degradation pathway for this compound.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5]

References

- 1. rsc.org [rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3251-56-7 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. hmdb.ca [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitroguaiacol (CAS Number: 3251-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroguaiacol, with the CAS number 3251-56-7, is an aromatic compound of significant interest in various scientific fields, particularly in pharmaceutical and chemical synthesis.[1][2] Structurally, it is a derivative of guaiacol (B22219), featuring a nitro group at the para position relative to the hydroxyl group. This substitution pattern imparts unique chemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of a range of organic compounds, including potential drug candidates.[1] Its antioxidant properties also contribute to its utility in various applications.[1][2] This technical guide provides a comprehensive overview of 4-Nitroguaiacol, including its chemical and physical properties, synthesis and purification protocols, spectral data for characterization, and an exploration of its potential biological activities and mechanisms of action relevant to drug development.

Chemical and Physical Properties

4-Nitroguaiacol is a yellow crystalline powder with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[2][3] It is soluble in organic solvents and has limited solubility in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Nitroguaiacol

| Property | Value | Reference(s) |

| CAS Number | 3251-56-7 | [2] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 335.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.367 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in chloroform (B151607) and ethyl acetate, insoluble in water. | [4] |

| pKa | 7.05 ± 0.22 (Predicted) | [4] |

| LogP | 1.83220 | [4] |

| InChI Key | IZLVFLOBTPURLP-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [4] |

Synthesis and Purification

Synthesis of 4-Nitroguaiacol from Guaiacol

The synthesis of 4-Nitroguaiacol from guaiacol typically involves an electrophilic aromatic substitution reaction, specifically nitration. To achieve regioselectivity for the para-position, a common strategy involves the protection of the phenolic hydroxyl group or the use of specific nitrating agents and reaction conditions. A method adapted from the selective nitration of phenol (B47542) derivatives involves the formation of a diphenyl oxalate (B1200264) derivative, followed by nitration and subsequent hydrolysis.[5]

Experimental Protocol: Synthesis of 4-Nitroguaiacol

Materials:

-

Guaiacol

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Methanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Esterification of Guaiacol: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve guaiacol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (0.5 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Nitration of the Diphenyl Oxalate Derivative: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C. Cool the diphenyl oxalate derivative solution from step 1 to 0-5 °C. Add the nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10 °C.[5] After the addition, continue stirring for 2-3 hours at the same temperature.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, bis(2-methoxy-4-nitrophenyl) oxalate, is collected by filtration and washed with cold water. Suspend the precipitate in methanol, and add a sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

-

Isolation of 4-Nitroguaiacol: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 4-Nitroguaiacol. Collect the yellow solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis pathway of 4-Nitroguaiacol from Guaiacol.

Purification by Recrystallization

The crude 4-Nitroguaiacol can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization of 4-Nitroguaiacol

Materials:

-

Crude 4-Nitroguaiacol

-

Ethanol (B145695) or a mixture of ethanol and water

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which 4-Nitroguaiacol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often a good choice.

-

Dissolution: Place the crude 4-Nitroguaiacol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure 4-Nitroguaiacol should form. The cooling process can be further facilitated by placing the flask in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.

Caption: General workflow for the purification of 4-Nitroguaiacol.

Spectroscopic Data and Characterization

The identity and purity of synthesized 4-Nitroguaiacol can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Nitroguaiacol

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available on SpectraBase and PubChem.[6][7] | [6][7] |

| ¹³C NMR | Spectral data available on SpectraBase.[8] | [8] |

| FTIR | Key peaks: N-O stretching (nitro group), O-H stretching (hydroxyl group), C-O stretching (methoxy group), and aromatic C-H and C=C stretching. | [9] |

| Mass Spec. | Molecular Ion (M⁺) peak corresponding to the molecular weight (169.13 g/mol ). Fragmentation pattern available on NIST WebBook.[10] | [10] |

| UV-Vis | Absorption maxima characteristic of nitrophenolic compounds. |

Biological Activity and Potential Applications in Drug Development

While 4-Nitroguaiacol itself is primarily used as a chemical intermediate, its structural motifs are found in various biologically active molecules.[1] Understanding its inherent biological activities can provide insights for the design of new therapeutic agents.

Anti-inflammatory Activity

Phenolic compounds, including guaiacol derivatives, have been reported to possess anti-inflammatory properties.[11] The proposed mechanisms often involve the inhibition of inflammatory mediators and the modulation of key signaling pathways. For instance, some guaiacol derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

4-Nitroguaiacol

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-Nitroguaiacol for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) production using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value of 4-Nitroguaiacol.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Antioxidant Activity

The phenolic hydroxyl group in 4-Nitroguaiacol suggests potential antioxidant activity through free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

4-Nitroguaiacol

-

DPPH solution in methanol

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of 4-Nitroguaiacol in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution to each well, followed by the addition of the 4-Nitroguaiacol solutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Table 3: Illustrative Biological Activity Data for 4-Nitroguaiacol (Hypothetical)

| Assay | Endpoint | Result (IC₅₀/EC₅₀) |

| Anti-inflammatory (NO Inhibition) | IC₅₀ | Data not available |

| Antioxidant (DPPH Assay) | IC₅₀ | Data not available |

| Cytotoxicity (MTT Assay) | CC₅₀ | Data not available |

| Note: Specific experimental IC₅₀/EC₅₀ values for 4-Nitroguaiacol are not readily available in the public domain. The table serves as a template for data presentation. |

Potential Signaling Pathway Modulation

Based on the known activities of structurally related phenolic and nitroaromatic compounds, 4-Nitroguaiacol could potentially modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are critical in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: Plausible modulation of inflammatory signaling by 4-Nitroguaiacol.

Safety and Handling

4-Nitroguaiacol is classified as an irritant and may cause skin, eye, and respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Nitroguaiacol is a versatile chemical intermediate with potential applications in drug discovery and development, stemming from the biological activities associated with its phenolic and nitroaromatic structure. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and characterization, along with potential biological activities and mechanisms of action. The detailed experimental protocols and diagrammatic representations serve as a valuable resource for researchers and scientists working with this compound. Further investigation into the specific biological targets and signaling pathways modulated by 4-Nitroguaiacol is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 6. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 4-Nitroguaiacol [webbook.nist.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. gpub.org [gpub.org]

- 14. Making sure you're not a bot! [oc-praktikum.de]

physical properties of 2-Methoxy-4-nitrophenol

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of the core (also known as 4-Nitroguaiacol), tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow visualization for property determination.

Core Physical and Chemical Properties

This compound is an organic compound belonging to the class of nitrophenols.[1] It presents as a yellow to orange crystalline solid at room temperature.[1][2][3] Its chemical structure consists of a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.[1] This compound is a useful intermediate in organic synthesis, with applications in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1][4]

Data Presentation

The quantitative are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 3251-56-7 | [1][2][3] |

| Molecular Formula | C₇H₇NO₄ | [2][3][4] |

| Molecular Weight | 169.137 g/mol | [2] |

| Appearance | Yellow solid / Yellow powder | [2][3][6] |

| Melting Point | 99-104 °C | [2][3][7] |

| 102-104 °C (lit.) | [4][6] | |

| Boiling Point | 335.2 °C at 760 mmHg | [2][3] |

| ~298.4 - 305 °C (estimate) | [4][6] | |

| Density | 1.367 g/cm³ | [2][3] |

| 1.452 g/cm³ (rough estimate) | [4][6] | |

| Vapor Pressure | 6.26 x 10⁻⁵ mmHg at 25°C | [2] |

| Flash Point | 156.5 °C | [2][3] |

| Water Solubility | Insoluble | [2][3][4] |

| Organic Solvent Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [2][6] |

| pKa (Predicted) | 7.05 ± 0.22 | [2][4] |

| LogP (Octanol/Water) | 1.832 | [2] |

| Refractive Index (estimate) | 1.550 | [2][4][6] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experimental determinations.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a compound, which is crucial for applications in formulation and drug delivery. A hierarchical approach is often used.

Methodology:

-

Solvent Selection: A range of solvents is selected, typically starting with water, followed by 5% aqueous NaOH, 5% aqueous HCl, and common organic solvents (e.g., ethanol, ethyl acetate, chloroform).[8]

-

Procedure:

-

Approximately 20-30 mg of this compound is placed in a test tube.

-

0.5 mL of the selected solvent is added at room temperature.[8]

-

The mixture is agitated (e.g., by vortexing) for 1-2 minutes to facilitate dissolution.[9]

-

The sample is visually inspected against a contrasting background to determine if it has dissolved completely. A compound is typically considered "soluble" if it dissolves at a concentration of about 3-5% (w/v).

-

-

Hierarchy:

-

Water: Test solubility in water first. If soluble, the pH is tested to indicate a strong acid or base.[8] this compound is reported as insoluble.[2][3]

-

Aqueous Base (e.g., 5% NaOH): For water-insoluble compounds, solubility in a dilute base indicates an acidic functional group. The phenolic hydroxyl group in this compound is acidic and will react to form a water-soluble sodium salt.

-

Aqueous Acid (e.g., 5% HCl): For compounds insoluble in water and base, solubility in dilute acid indicates a basic functional group (like an amine).

-

Organic Solvents: Solubility in various organic solvents helps to further classify the compound based on polarity.

-

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For phenols, which exhibit changes in their UV-Vis absorption spectra upon deprotonation, spectrophotometry is a highly effective method for pKa determination.[10][11]

Methodology:

-

Wavelength Selection: The UV-Vis absorption spectra of this compound are recorded in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 11) solutions to determine the wavelength of maximum absorbance (λ_max) for the protonated (HA) and deprotonated (A⁻) forms, respectively. An isosbestic point, where the molar absorptivity of both species is equal, should also be identified.

-

Buffer Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa of the compound (e.g., from pH 6 to 8 for this compound) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total analyte concentration.

-

Spectrophotometric Measurement: The absorbance of each buffered solution is measured at the λ_max of the deprotonated form (A⁻).

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

-

pKa = pH + log [ (A_max - A) / (A - A_min) ]

-

Where:

-

A is the absorbance of the sample in a buffer of a specific pH.

-

A_max is the maximum absorbance of the fully deprotonated form (in alkaline solution).

-

A_min is the minimum absorbance of the fully protonated form (in acidic solution).

-

-

-

Graphical Method: Alternatively, pH can be plotted against log[(A - A_min)/(A_max - A)]. The pKa is the pH value at which the log term is zero (i.e., the y-intercept of the linear plot).[11]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound such as this compound.

References

- 1. CAS 3251-56-7: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS 3251-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Cas 3251-56-7 | this compound - Anbu Chem [finechemical.net]

- 5. This compound | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3251-56-7 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide on the Solubility of 2-Methoxy-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-4-nitrophenol, a compound of interest in various chemical and pharmaceutical research areas. Also known as 4-Nitroguaiacol, its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in a range of organic solvents remains largely unavailable. This guide summarizes the existing qualitative information and outlines the standard experimental protocols that can be employed to determine the precise solubility of this compound.

Introduction

This compound (Figure 1) is a nitroaromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Understanding its solubility profile in different organic solvents is fundamental for process optimization, reaction kinetics, and the development of effective purification and formulation strategies.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Qualitative Solubility Profile

Based on available safety data sheets and chemical database entries, the solubility of this compound in common solvents has been qualitatively described as follows:

-

Water: Insoluble.[2]

-

Chloroform: Slightly soluble.[2]

-

Ethyl Acetate: Slightly soluble.[2]

-

Organic Solvents (General): Moderately soluble.[1]

It is important to note that terms like "slightly soluble" and "moderately soluble" are not precise and can vary between different sources. For rigorous scientific and development work, quantitative data is essential.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for key experiments that are widely accepted for generating reliable solubility data.

Isothermal Saturation Method (Shake-Flask Method)

This is a conventional and reliable method for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow:

Caption: Workflow for the isothermal saturation method.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial with a screw cap).

-

Ensure the amount of solid is sufficient to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

-

-

Equilibration:

-

Place the vessel in a constant-temperature bath or incubator and agitate it using a mechanical shaker or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches its maximum and constant value. The required time should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature, to avoid precipitation or further dissolution.

-

Immediately filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analytical Techniques for Quantification

3.2.1. UV-Vis Spectrophotometry

Due to the presence of the nitro and phenol (B47542) groups, this compound exhibits strong UV-Visible absorbance, making spectrophotometry a suitable method for quantification.

Experimental Workflow:

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Detailed Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

-

-

Sample Analysis:

-

Measure the absorbance of the appropriately diluted saturated sample at λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation

Once the solubility has been experimentally determined in a range of organic solvents, the quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | 32.04 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined | Data to be determined |

| 1-Propanol | 60.10 | Data to be determined | Data to be determined | Data to be determined |

| 2-Propanol | 60.10 | Data to be determined | Data to be determined | Data to be determined |

| 1-Butanol | 74.12 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 58.08 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | 119.38 | Data to be determined | Data to be determined | Data to be determined |

Note: The table above is a template. The actual data needs to be populated through experimental work.

Conclusion and Future Work

This technical guide highlights the significant gap in the publicly available data regarding the quantitative solubility of this compound in organic solvents. While qualitative information suggests slight to moderate solubility in some non-polar and polar aprotic solvents, precise data is lacking. The provided experimental protocols for the isothermal saturation method coupled with UV-Vis spectrophotometry offer a robust framework for researchers to determine the solubility of this compound accurately. Future work should focus on systematically measuring the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. This data will be invaluable for the scientific and industrial communities that utilize this compound.

References

In-Depth Technical Guide to the Spectral Data of 4-Nitroguaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Nitroguaiacol (also known as 2-methoxy-4-nitrophenol), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its key spectral characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are also provided to assist researchers in their laboratory work.

Core Spectral Data

The following tables summarize the available quantitative spectral data for 4-Nitroguaiacol, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectral Data of 4-Nitroguaiacol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | d | 2.5 | H-3 |

| 7.78 | dd | 8.8, 2.5 | H-5 |

| 7.15 | d | 8.8 | H-6 |

| 3.98 | s | - | -OCH₃ |

| ~10.5 | br s | - | -OH |

Note: The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 4-Nitroguaiacol

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-1 |

| 149.3 | C-2 |

| 141.0 | C-4 |

| 125.8 | C-5 |

| 117.2 | C-6 |

| 110.5 | C-3 |

| 56.6 | -OCH₃ |

Table 3: Infrared (IR) Spectral Data of 4-Nitroguaiacol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H Stretch | Phenolic Hydroxyl |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl |

| ~1580, 1480 | C=C Stretch | Aromatic Ring |

| ~1510 | N-O Asymmetric Stretch | Nitro Group |

| ~1340 | N-O Symmetric Stretch | Nitro Group |

| ~1270 | C-O Stretch | Aryl Ether |

Data obtained from the NIST WebBook.[1][2]

Table 4: Mass Spectrometry (MS) Data of 4-Nitroguaiacol

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M-NO]⁺ |

| 123 | Moderate | [M-NO₂]⁺ |

| 111 | Moderate | [M-NO-CO]⁺ |

| 95 | Moderate | |

| 81 | Moderate | |

| 65 | Moderate |

Data obtained from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Nitroguaiacol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Nitroguaiacol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Spectroscopy Protocol:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of 4-Nitroguaiacol in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary for the specific instrument's sensitivity.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Ionization:

-

Electron Energy: 70 eV.

-

-

Analysis:

-

The sample is introduced into the ion source, where it is vaporized and ionized.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of 4-Nitroguaiacol.

Caption: Workflow for the synthesis, purification, and spectral analysis of 4-Nitroguaiacol.

Caption: Logical flow of an NMR experiment from sample placement to spectral analysis.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Methoxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 2-Methoxy-4-nitrophenol, a valuable intermediate in organic synthesis. The document outlines the chemical principles, experimental protocols, and characterization data for this compound, intended for an audience with a professional background in chemistry and drug development.

Introduction

This compound, also known as 4-nitroguaiacol, is an organic compound with the chemical formula C₇H₇NO₄. It presents as a yellow crystalline solid and serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for diverse chemical modifications, making it a versatile reagent in medicinal chemistry and materials science.

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of guaiacol (B22219) (2-methoxyphenol). This guide will focus on this well-established synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 102-104 °C |

| CAS Number | 3251-56-7 |

Synthesis of this compound via Nitration of Guaiacol

The synthesis of this compound is achieved through the direct nitration of guaiacol. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring are ortho, para-directing activators. Due to steric hindrance at the ortho positions, the nitration reaction predominantly occurs at the para position relative to the hydroxyl group.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is a standard laboratory procedure for the nitration of guaiacol.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve guaiacol (e.g., 12.4 g, 0.1 mol) in dichloromethane (100 mL). Cool the solution to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (7 mL) while cooling in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred guaiacol solution via the dropping funnel over a period of approximately 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

Expected Yield

The reported yields for the nitration of guaiacol can vary. A typical yield for the para-nitro isomer, this compound, after purification is in the range of 40-60%.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Key Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~3.9 (s, 3H, -OCH₃), ~7.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~9.9 (s, 1H, -OH) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~56.5 (-OCH₃), ~110.0, ~117.0, ~118.0, ~141.0, ~149.0, ~151.0 (Aromatic Carbons) |

| FTIR | (cm⁻¹): ~3400-3200 (O-H stretch), ~1580 & ~1340 (N-O stretch, asymmetric & symmetric), ~1270 (C-O stretch, aryl ether) |

Mechanism and Workflow

Signaling Pathway: Electrophilic Aromatic Substitution

The nitration of guaiacol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of guaiacol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Experimental Workflow

The following diagram illustrates the key stages of the laboratory synthesis of this compound.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Always add acid to water, not the other way around, when preparing aqueous solutions.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and adhere to institutional safety protocols when performing these experiments.

2-Methoxy-4-nitrophenol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4-nitrophenol

Introduction

This compound, also known as 4-nitroguaiacol, is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of more complex molecules.[1] Its aromatic, nitro, and hydroxyl functional groups confer specific reactivity, which also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling and storage. These properties dictate its behavior under various laboratory conditions and inform risk assessments.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Nitroguaiacol, Phenol, 2-methoxy-4-nitro-[1] |

| CAS Number | 3251-56-7[1][2] |

| Molecular Formula | C₇H₇NO₄[1][2] |

| Molecular Weight | 169.13 g/mol [1] |

| Appearance | Yellow powder / solid[2][3] |

| Melting Point | 99-104 °C[2] |

| Boiling Point | 335.2 °C at 760 mmHg[2][3] |

| Flash Point | 156.5 °C[2][3] |

| Density | 1.4 ± 0.1 g/cm³[3] |

| Solubility | Insoluble in water.[2][3] Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly).[2] |

| Storage Conditions | Refrigerator[2][3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The specific hazard classifications are detailed below.

GHS Hazard Classification

| Hazard Class | Category | Pictogram | Signal Word |

| Skin Corrosion / Irritation | 2 |

| Warning [1] |

| Serious Eye Damage / Eye Irritation | 2 |

| Warning [1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Warning [1] |

Hazard and Precautionary Statements

The following H- and P-statements summarize the risks and the necessary precautions.

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1][3] |

| H319 | Causes serious eye irritation.[1][3] | |

| H335 | May cause respiratory irritation.[1][3] | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] |

| P264 | Wash skin thoroughly after handling.[3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of water/soap.[3][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P319 | Get medical help if you feel unwell.[3] | |

| P332+P317 | If skin irritation occurs: Get medical help.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][4] | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |

| P405 | Store locked up.[3][4] | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Experimental Protocols & Methodologies

While specific, detailed toxicological experimental protocols for this compound are not publicly available in the cited safety documents, a standard chemical risk assessment follows a clear logical workflow. This process is essential for ensuring that all potential hazards are identified and mitigated before any experimental work begins.

References

Toxicological Profile of 4-Nitroguaiacol: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for 4-Nitroguaiacol in mammalian systems is largely unavailable. This document provides a comprehensive toxicological profile based on a read-across approach from structurally related compounds, namely 4-nitrophenol (B140041) and guaiacol (B22219). The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All experimental protocols are based on standardized OECD guidelines, as specific studies on 4-Nitroguaiacol have not been published.

Executive Summary

4-Nitroguaiacol (2-methoxy-4-nitrophenol) is an aromatic compound with potential applications in various industries.[1] A thorough understanding of its toxicological profile is essential for risk assessment and safe handling. Due to the scarcity of direct toxicity data, this guide utilizes a read-across approach, leveraging data from the structurally similar compounds 4-nitrophenol and guaiacol to infer potential hazards. This analysis suggests that 4-Nitroguaiacol may possess moderate acute toxicity, be a skin and eye irritant, and may have the potential for genotoxicity and reproductive effects, warranting further investigation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Nitroguaiacol, Guaiacol, 4-nitro- |

| CAS Number | 3251-56-7 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 104-106 °C |

Toxicological Profile (Read-Across Approach)

Acute Toxicity

No direct acute toxicity data for 4-Nitroguaiacol is available. The GHS classification indicates it is a skin, eye, and respiratory irritant.[2] A read-across from 4-nitrophenol and guaiacol suggests that 4-Nitroguaiacol may have moderate acute toxicity via the oral route.

Table 1: Acute Toxicity Data of Surrogate Compounds

| Compound | Test | Species | Route | LD₅₀ | Reference |

| 4-Nitrophenol | Acute Oral Toxicity | Rat | Oral | 202 - 620 mg/kg | [3] |

| Acute Oral Toxicity | Mouse | Oral | 470 - 625.7 mg/kg | [3] | |

| Acute Dermal Toxicity | Rat | Dermal | >5,000 mg/kg | ||

| Guaiacol | Acute Oral Toxicity | Rat | Oral | 520 mg/kg | [4] |

| Acute Oral Toxicity | Mouse | Oral | 621 mg/kg | [4][5] | |

| Acute Dermal Toxicity | Rabbit | Dermal | 4,600 mg/kg | [4][5] |

Sub-chronic and Chronic Toxicity

There are no repeated-dose toxicity studies available for 4-Nitroguaiacol. Studies on 4-nitrophenol indicate that prolonged exposure may lead to effects on the liver and kidneys.

Table 2: Repeated-Dose Toxicity Data of Surrogate Compounds

| Compound | Study Duration | Species | Route | NOAEL | Effects Observed | Reference |

| 4-Nitrophenol | 13 weeks | Rat | Oral | 10 mg/kg/day | Decreased body weight, changes in organ weights | [6] |

| Guaiacol | 90 days | Rat | Oral | 40 mg/kg/day | No adverse effects reported |

Genotoxicity

The genotoxic potential of 4-Nitroguaiacol has not been evaluated. Data on 4-nitrophenol and guaiacol are mixed, suggesting that 4-Nitroguaiacol should be investigated for its mutagenic and clastogenic potential.

Table 3: Genotoxicity Data of Surrogate Compounds

| Compound | Assay | System | Result | Reference |

| 4-Nitrophenol | Ames Test | S. typhimurium | Positive (with and without S9) | |

| Chromosomal Aberration | CHO cells | Positive | ||

| Guaiacol | Ames Test | S. typhimurium | Negative | [7] |

| In vivo Micronucleus | Mouse | Negative | [7] |

Carcinogenicity

No carcinogenicity studies have been conducted on 4-Nitroguaiacol. Long-term studies on 4-nitrophenol did not show evidence of carcinogenicity in mice.

Table 4: Carcinogenicity Data of Surrogate Compounds

| Compound | Species | Route | Duration | Findings | Reference |

| 4-Nitrophenol | Mouse | Dermal | 78 weeks | No evidence of carcinogenicity | [3] |

Reproductive and Developmental Toxicity

The effects of 4-Nitroguaiacol on reproduction and development are unknown. Studies on 4-nitrophenol have shown some evidence of reproductive and developmental effects at high doses.

Table 5: Reproductive and Developmental Toxicity Data of Surrogate Compounds

| Compound | Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Effects | Reference |

| 4-Nitrophenol | Developmental | Rat | 27.6 mg/kg/day | 27.6 mg/kg/day | Decreased maternal body weight, reduced fetal weight | [6] |

| Two-Generation | Rat | 10 mg/kg/day | 10 mg/kg/day | Decreased pup weight |

Experimental Protocols

Detailed experimental protocols for toxicological studies on 4-Nitroguaiacol are not available. The following are summaries of standard OECD guidelines that would be applicable for its evaluation.

Acute Oral Toxicity (OECD 423)

-

Principle: A stepwise procedure with a limited number of animals at each step to determine the acute oral toxicity.

-

Animals: Typically rats or mice, single sex per step.

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.

-

Endpoint: LD₅₀ (median lethal dose) and GHS classification.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

-

Principle: To characterize the toxicity profile of a substance following repeated oral administration over 90 days.

-

Animals: Rats, both sexes.

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated.

-

Endpoint: No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

-

Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11]

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.

-

Endpoint: Assessment of mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.[12][13][14][15][16]

-

Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.

-

Endpoint: Assessment of clastogenic potential.

Two-Generation Reproduction Toxicity Study (OECD 416)

-

Principle: To assess the effects of a substance on all phases of the reproductive cycle over two generations.

-

Animals: Rats, both sexes.

-

Procedure: The substance is administered to the parental (P) generation before mating and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).

-

Endpoint: Effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Mandatory Visualizations

Hypothesized Signaling Pathway for 4-Nitroguaiacol-Induced Oxidative Stress

Caption: Hypothesized pathway of 4-Nitroguaiacol-induced oxidative stress.

General Experimental Workflow for Toxicological Assessment

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bio.vu.nl [bio.vu.nl]

- 5. uprm.edu [uprm.edu]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. biosafe.fi [biosafe.fi]

- 9. The bacterial reverse mutation test | RE-Place [re-place.be]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. criver.com [criver.com]

- 16. creative-bioarray.com [creative-bioarray.com]

Degradation Pathways of 2-Methoxy-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a nitroaromatic compound with applications in various industries, including the synthesis of dyes and pharmaceuticals. Its presence in the environment raises concerns due to its potential toxicity. Understanding the microbial and enzymatic degradation pathways of this compound is crucial for developing effective bioremediation strategies and for assessing its metabolic fate in biological systems. This technical guide provides a comprehensive overview of the known and putative degradation pathways of this compound, drawing on evidence from the biodegradation of structurally similar compounds. It details the key enzymatic reactions, intermediate metabolites, and the microorganisms capable of these transformations. Furthermore, this guide outlines detailed experimental protocols for studying these degradation pathways and presents quantitative data from relevant studies in a structured format.

Introduction

Nitroaromatic compounds are a class of chemicals that are often recalcitrant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by oxygenases. Microbial degradation is a key process for the removal of these pollutants from the environment. The degradation of substituted nitrophenols, such as this compound, typically involves initial transformations that remove the nitro and/or methoxy (B1213986) groups, followed by ring cleavage.

While specific literature on the complete degradation pathway of this compound is limited, extensive research on analogous compounds, such as 2-chloro-4-nitrophenol (B164951) and 4-nitrophenol, provides a strong basis for proposing a putative metabolic route. This guide synthesizes this information to present a likely degradation pathway and the experimental approaches required for its validation.

Proposed Degradation Pathways of this compound

Based on the microbial metabolism of structurally related nitrophenols and methoxyphenols, two primary initial degradation pathways are proposed for this compound. These pathways are likely initiated by monooxygenase or dioxygenase enzymes.

Pathway 1: Initial Denitration

This proposed pathway commences with the removal of the nitro group, a common initial step in the degradation of nitrophenols.

An In-depth Technical Guide to 4-Nitroguaiacol: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitroguaiacol (2-methoxy-4-nitrophenol), a versatile nitroaromatic compound with applications ranging from chemical synthesis to potential therapeutic development. This document details its historical discovery and synthesis, presents a thorough compilation of its physicochemical properties in tabular format, and outlines detailed experimental protocols for its preparation. Furthermore, it explores its known biological activities, including its antioxidant properties and phytotoxicity, and visually represents key chemical and biological pathways using Graphviz diagrams. This guide is intended to be a core resource for researchers and professionals engaged in the study and application of 4-Nitroguaiacol.

Discovery and History

The first documented synthesis of 4-Nitroguaiacol, also known as this compound, is attributed to the French chemist H. Cousin in 1898. His work involved the direct nitration of guaiacol (B22219) (2-methoxyphenol). The Beilstein Handbook of Organic Chemistry, a major database in the field, references this early work under the Beilstein Registry Number 1868796.[1]

Initially, the interest in 4-Nitroguaiacol was primarily academic, as part of broader investigations into the reactivity of substituted aromatic compounds. For much of the 20th century, it remained a laboratory chemical with limited specific applications.

In recent decades, interest in 4-Nitroguaiacol has been renewed due to several factors. Its role as a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes has been recognized.[2] Furthermore, its identification as a component of atmospheric brown carbon, formed from the nitration of guaiacol emitted during biomass burning, has spurred research into its environmental fate and toxicological effects.[3] More recently, its antioxidant and potential bioactive properties have attracted attention in the fields of drug discovery and development.[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 4-Nitroguaiacol is presented below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of 4-Nitroguaiacol

| Property | Value | Source |

| Chemical Names | 4-Nitroguaiacol, this compound, 4-Hydroxy-3-methoxynitrobenzene | [1] |

| CAS Number | 3251-56-7 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1][4] |

| Molecular Weight | 169.13 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 335.2 °C at 760 mmHg (Predicted) | |

| Density | 1.367 g/cm³ (Predicted) | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| pKa | 7.05 ± 0.22 (Predicted) | [5] |

Table 2: Spectroscopic Data for 4-Nitroguaiacol

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data available, but specific shifts and coupling constants require experimental determination. |

| ¹³C NMR | Spectral data available, but specific chemical shifts require experimental determination. |

| FT-IR (Vapor Phase) | Major peaks observed at approximately 3580 cm⁻¹ (O-H stretch), 3080 cm⁻¹ (aromatic C-H stretch), 1590 cm⁻¹ (aromatic C=C stretch), 1520 cm⁻¹ & 1340 cm⁻¹ (N-O asymmetric and symmetric stretch), 1270 cm⁻¹ (aryl ether C-O stretch).[6] |

| UV-Vis | In acidic solution, shows a characteristic absorbance band in the near UV region (280–400 nm). In basic solution, the deprotonated form exhibits significant absorption in the visible range.[3] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 169. Fragmentation pattern includes characteristic losses of NO₂ (m/z = 123), CH₃ (m/z = 154), and CO (m/z = 141).[7] |

Experimental Protocols

Synthesis of 4-Nitroguaiacol via Direct Nitration of Guaiacol

This protocol is adapted from a method for the selective nitration of phenol (B47542) derivatives.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Concentrated Sulfuric Acid (98%)

-

Nitric Acid (d=1.42)

-

Methanol

-

Ice

-

Four-necked reaction vessel equipped with a stirrer, thermometer, and dropping funnel

-

Filtration apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a four-necked reaction vessel, place 16 ml of concentrated sulfuric acid and cool the vessel in an ice bath.

-

Slowly add 4.55 g (15.05 mmol) of bis(2-methoxyphenyl) oxalate (B1200264) (prepared from guaiacol and oxalyl chloride) to the cooled sulfuric acid at 5°C with stirring.

-